molecular formula C6H11N3O B1506316 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine CAS No. 1177321-30-0

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine

Cat. No. B1506316
CAS RN: 1177321-30-0
M. Wt: 141.17 g/mol
InChI Key: BIJFXVFSSOVINP-UHFFFAOYSA-N
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Description

The compound “1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of “1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine” is characterized by the presence of an oxadiazole ring. Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing compounds with the 1,2,4-oxadiazole moiety. For instance, Shimoga, Shin, and Kim (2018) successfully synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine using a high-yielding polyphosphoric acid condensation route. These compounds were characterized by spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, indicating the viability of this synthetic route for producing oxadiazole derivatives (Shimoga, Shin, & Kim, 2018) (Shimoga, Shin, & Kim, 2018).

Corrosion Inhibition

The oxadiazole derivatives have shown potential as corrosion inhibitors. A study conducted by Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid. They found that these compounds exhibit protective layer formation on the mild steel surface, demonstrating their effectiveness as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Biological Activities

Compounds containing the 1,3,4-oxadiazole ring have been explored for their biological activities. Research by Hamciuc, Hamciuc, Homocianu, Nicolescu, and Carja (2015) on blue light-emitting polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole ring in the side chain reveals their potential in materials science, particularly in the development of optoelectronic devices due to their high thermal stability and fluorescence properties (Hamciuc et al., 2015).

Another study highlighted the synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and their evaluation as cytotoxic agents against several cancer cell lines, indicating the therapeutic potential of these compounds (Ramazani et al., 2014).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-6-8-5(4-7-2)9-10-6/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJFXVFSSOVINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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